Diflucortolone
概要
説明
ジフルコルトロンは、主に皮膚科で、湿疹、脂漏性湿疹、扁平苔癬、乾癬などの炎症性皮膚疾患の治療に使用される強力な局所用コルチコステロイドです . ジフルコルトロンは、抗炎症作用、抗掻痒作用、血管収縮作用が知られており、炎症、かゆみ、患部の赤みを軽減するのに役立ちます .
2. 製法
合成経路と反応条件: ジフルコルトロンの合成は、適切なステロイド前駆体から始まり、複数の段階を踏みます。このプロセスには、通常、制御された条件下でのフッ素化、水酸化、エステル化反応が含まれます。合成経路と反応条件の具体的な詳細は、企業秘密であり、製造業者によって異なる場合があります。
工業生産方法: ジフルコルトロンの工業生産は、最終製品の品質と純度を保証するために、医薬品製造品質管理基準(GMP)に従って行われます。このプロセスには、最適化された反応条件、精製工程、品質管理措置を使用して、規制基準を満たす大規模合成が含まれます。
科学的研究の応用
Difluocortolone has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of fluorination on steroid activity and stability.
Biology: Investigated for its effects on cellular signaling pathways and gene expression related to inflammation.
Medicine: Widely used in clinical research to develop new treatments for inflammatory skin disorders and other corticosteroid-responsive conditions.
Industry: Employed in the formulation of topical creams and ointments for therapeutic use.
作用機序
ジフルコルトロンは、リポコルチンと呼ばれるホスホリパーゼA2阻害タンパク質の産生を誘導することにより、その効果を発揮します . この阻害は、アラキドン酸の放出を防ぎます。アラキドン酸は、プロスタグランジンやロイコトリエンなどの炎症性メディエーターの前駆体です . ジフルコルトロンは、これらのメディエーターの生成と活性を抑制することにより、炎症とその症状を効果的に軽減します .
類似化合物:
フルメタゾン: 抗炎症作用が類似した別のコルチコステロイドです。
ベタメタゾン: 強力な抗炎症作用と免疫抑制作用が知られています。
ヒドロコルチゾン: 軽度から中等度の炎症性疾患に一般的に使用されるコルチコステロイドです。
ジフルコルトロンの独自性: ジフルコルトロンは、その高い効力と特異的なフッ素化パターンにより、他のコルチコステロイドと比較して抗炎症作用と安定性が向上しているため、ユニークです . 最小限の副作用で症状から迅速に回復できるため、重度の炎症性皮膚疾患の治療に好まれて使用されています .
生化学分析
Biochemical Properties
Diflucortolone interacts with various enzymes and proteins in the body, primarily those involved in the inflammatory response .
Cellular Effects
This compound has a profound effect on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . This modulation results in a decrease in the production of inflammatory mediators, thereby reducing inflammation and itching .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to glucocorticoid receptors in the cytoplasm . Upon binding, the receptor-ligand complex translocates to the nucleus, where it binds to glucocorticoid response elements in the DNA and modulates gene expression . This results in changes in the production of various proteins, including those involved in the inflammatory response .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. The metabolism of this compound is done in the liver where it is very rapidly degraded . After 5 minutes of administration of this compound in a dose of 1mg, there is a concentration of intact this compound in plasma of 6-8 ng/ml .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized in the liver, where it is rapidly degraded . The major metabolite identified in the analysis is 11-keto-diflucortolone .
Transport and Distribution
This compound is transported and distributed within cells and tissues via the bloodstream . It is lipophilic, allowing it to easily cross cell membranes and accumulate in target tissues .
Subcellular Localization
This compound, upon entering the cell, primarily localizes in the cytoplasm where it binds to glucocorticoid receptors . The receptor-ligand complex then translocates to the nucleus, influencing gene expression .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of difluocortolone involves multiple steps, starting from a suitable steroid precursor. The process typically includes fluorination, hydroxylation, and esterification reactions under controlled conditions. Specific details on the synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer.
Industrial Production Methods: Industrial production of difluocortolone follows Good Manufacturing Practices (GMP) to ensure the quality and purity of the final product. The process involves large-scale synthesis using optimized reaction conditions, purification steps, and quality control measures to meet regulatory standards.
化学反応の分析
反応の種類: ジフルコルトロンは、次のようなさまざまな化学反応を起こします。
酸化: ヒドロキシル基をケトンに変換します。
還元: ケトンをヒドロキシル基に還元します。
置換: ステロイド骨格の特定の位置にフッ素原子を導入します。
一般的な試薬と条件:
酸化: 三酸化クロム(CrO3)やクロム酸ピリジニウム(PCC)などの試薬を酸性条件下で使用します。
還元: 水素化ホウ素ナトリウム(NaBH4)や水素化リチウムアルミニウム(LiAlH4)などの試薬を無水条件下で使用します。
置換: ジエチルアミノ硫黄三フッ化物(DAST)やセレクトフルなどのフッ素化剤を使用します。
生成される主な生成物: これらの反応から生成される主な生成物には、ジフルコルトロンのさまざまなフッ素化および水酸化誘導体が含まれ、それらは異なる薬理作用を持つ可能性があります。
4. 科学研究への応用
ジフルコルトロンは、次のようないくつかの科学研究への応用があります。
化学: ステロイドの活性と安定性に対するフッ素化の影響を研究するためのモデル化合物として使用されます。
生物学: 炎症に関連する細胞シグナル伝達経路と遺伝子発現に対する影響について調査されています。
医学: 炎症性皮膚疾患やその他のコルチコステロイドに反応する疾患の新しい治療法の開発のための臨床研究で広く使用されています。
産業: 治療用の局所用クリームや軟膏の製剤に使用されています。
類似化合物との比較
Flumethasone: Another corticosteroid with similar anti-inflammatory properties.
Betamethasone: Known for its potent anti-inflammatory and immunosuppressive effects.
Hydrocortisone: A commonly used corticosteroid for mild to moderate inflammatory conditions.
Uniqueness of Difluocortolone: Difluocortolone is unique due to its high potency and specific fluorination pattern, which enhances its anti-inflammatory activity and stability compared to other corticosteroids . Its ability to provide rapid relief from symptoms with minimal side effects makes it a preferred choice for treating severe inflammatory skin disorders .
特性
IUPAC Name |
(6S,8S,9R,10S,11S,13S,14S,16R,17S)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28F2O4/c1-11-6-13-14-8-16(23)15-7-12(26)4-5-21(15,3)22(14,24)18(28)9-20(13,2)19(11)17(27)10-25/h4-5,7,11,13-14,16,18-19,25,28H,6,8-10H2,1-3H3/t11-,13+,14+,16+,18+,19-,20+,21+,22+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGPWIDANBSLJPC-RFPWEZLHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)CO)C)O)F)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@H]1C(=O)CO)C)O)F)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28F2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50180705 | |
Record name | Diflucortolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50180705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
534ºC at 760 mmHg | |
Record name | Difluocortolone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09095 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Diflucortolone performs its action by the induction of lipocortins which are phospholipase A2 inhibitory proteins and sequentially inhibiting the release of arachidonic acid. The absence of arachidonic acid translates to the inhibition of the formation, release and activity of endogenous chemical inflammatory mediators. Another mechanism of action is the transrepression in which diflucortolone binds to the glucocorticoid receptor which induces its migration to the nucleus where it stimulates the transcription of anti-inflammatory genes like tyrosine aminotransferase, phophoenolpyruvate carboxykinase, IL-10, etc. and suppress the expression of proinflammatory genes like cytokines, growth factors, adhesion molecules, etc. | |
Record name | Difluocortolone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09095 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
2607-06-9 | |
Record name | Diflucortolone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2607-06-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diflucortolone [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002607069 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Difluocortolone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09095 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Diflucortolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50180705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diflucortolone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.203 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIFLUCORTOLONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K253365DXI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
220ºC | |
Record name | Difluocortolone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09095 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of diflucortolone?
A: this compound valerate, the valerate ester of this compound, is a potent glucocorticoid that exhibits strong topical and systemic anti-inflammatory activity. [, ] While its exact mechanism is complex and not fully elucidated, it is believed to act similarly to other glucocorticoids by binding to specific glucocorticoid receptors in the cytoplasm. [, ] This interaction subsequently modulates gene expression, leading to a decrease in the synthesis of inflammatory mediators like prostaglandins and leukotrienes and an increase in the production of anti-inflammatory proteins. [, ]
Q2: What are the downstream effects of this compound binding to glucocorticoid receptors?
A2: Binding of this compound valerate to glucocorticoid receptors primarily leads to the suppression of inflammatory responses. This includes:
- Reduced inflammation: this compound valerate effectively reduces erythema, swelling, and itching associated with various dermatoses. [, , , , , , , , , , ]
- Decreased immune cell activity: this compound valerate can suppress the activity of immune cells involved in the inflammatory process, like lymphocytes and macrophages. [, ]
- Inhibition of inflammatory mediator production: By influencing gene expression, this compound valerate decreases the production of inflammatory chemicals such as prostaglandins and leukotrienes. []
Q3: What is the molecular formula, weight, and spectroscopic data for this compound valerate?
A3:
- Spectroscopic Data:
Q4: How is this compound valerate metabolized in the body?
A: this compound valerate is rapidly metabolized, primarily through hydrolysis of the valerate ester to form this compound. [] This process occurs in various tissues, including the skin. [] Further metabolic pathways involve conjugation with glucuronide and sulfate groups to generate water-soluble metabolites, which are then excreted in urine and feces. [, ]
Q5: What skin conditions has this compound valerate been studied for?
A5: this compound valerate has been investigated for its effectiveness in treating various dermatoses, including:
- Eczema and Atopic Dermatitis: Studies demonstrated good efficacy in treating both children and adults, with particularly strong results in pediatric atopic dermatitis. [, ]
- Psoriasis: this compound valerate, particularly in ointment form, showed effectiveness in treating psoriasis, with similar potency to clobetasol propionate. [, , ]
- Tinea Infections: this compound valerate, often in combination with antifungal agents like isoconazole nitrate, proved effective in treating various tinea infections, including tinea corporis, tinea cruris, and tinea pedis. [, , , ]
- Inflammatory Skin Conditions: this compound valerate demonstrated efficacy in treating inflammatory skin conditions, such as intertrigo and postscabies prurigo. [, , ]
Q6: What formulations of this compound valerate are available?
A: this compound valerate is available in various topical formulations, including creams, ointments, and fatty ointments. [, , , , , ] The choice of formulation can impact its efficacy and percutaneous absorption. [, , ]
Q7: What analytical methods are used to quantify this compound valerate in pharmaceutical preparations?
A: High-performance liquid chromatography (HPLC) is a commonly employed technique for quantifying this compound valerate in pharmaceutical formulations. [, ] This method provides accurate and precise measurements, allowing for the determination of drug content and stability in creams and other topical preparations. [, ] UV spectrophotometry, particularly in combination with chemometric techniques like principal component regression, offers an alternative approach for quantifying this compound valerate. []
Q8: Are there any novel drug delivery systems being explored for this compound valerate?
A: Recent research explored the potential of nanostructured lipid carriers (NLCs) as a novel delivery system for this compound valerate. [] These NLCs demonstrated promising results in enhancing drug deposition in the skin while potentially minimizing systemic absorption. []
Q9: What are some future research directions for this compound valerate?
A9: Future research could focus on:
- Optimizing NLC formulations: Further research can optimize NLC formulations for improved drug loading, stability, and targeted delivery of this compound valerate to specific skin layers. []
- Investigating combination therapies: Exploring the efficacy and safety of this compound valerate in combination with other topical agents for treating specific dermatoses could be beneficial. [, , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。